

Pioneering Synthesis of Undecane-1,4-diol: A Historical and Technical Review

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Compound of Interest		
Compound Name:	Undecane-1,4-diol	
Cat. No.:	B15342853	Get Quote

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This technical guide provides a comprehensive overview of the historical discovery and first documented synthesis of **undecane-1,4-diol**. Geared towards researchers, scientists, and professionals in drug development, this document delves into the seminal work of P. Chuit, F. Boesiger, and J. Malet, presenting the foundational experimental protocols and quantitative data that introduced this long-chain diol to the scientific community.

Historical Context and Initial Discovery

The first documented synthesis of **undecane-1,4-diol** is detailed in a 1928 publication by P. Chuit, F. Boesiger, and J. Malet in the Journal für praktische Chemie. Their work, focused on the synthesis of high molecular weight glycols and hydroxy acids, laid the groundwork for the understanding and production of this class of compounds. The synthesis was achieved through the reduction of the corresponding γ -keto ester, a method that was instrumental in the early exploration of long-chain aliphatic compounds.

First Synthesis: Experimental Protocol

The inaugural synthesis of **undecane-1,4-diol** was accomplished via the reduction of ethyl 4-oxoundecanoate. This transformation is a classic example of the Bouveault-Blanc reduction, a method that utilizes metallic sodium in absolute ethanol to reduce esters to primary alcohols.

Reaction: Reduction of Ethyl 4-oxoundecanoate



Reagents:

- Ethyl 4-oxoundecanoate
- Metallic Sodium (Na)
- Absolute Ethanol (C₂H₅OH)

Procedure:

The experimental protocol, as described by Chuit et al., involved the gradual addition of metallic sodium to a solution of ethyl 4-oxoundecanoate in absolute ethanol. The reaction mixture was likely heated to facilitate the reduction. Following the complete reaction of the sodium, the mixture was subjected to a workup procedure to isolate the **undecane-1,4-diol**. This typically involved the addition of water to quench any unreacted sodium and to dissolve the sodium ethoxide byproduct, followed by extraction of the diol with a suitable organic solvent. The final product was then purified by distillation under reduced pressure.

Quantitative Data from the First Synthesis

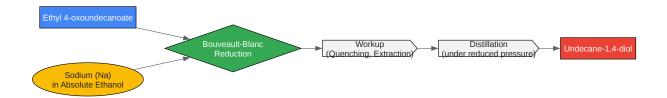
The seminal 1928 paper by Chuit, Boesiger, and Malet provides key physical constants for the newly synthesized **undecane-1,4-diol**. This data was crucial for the characterization of the compound.

Property	Value
Boiling Point	168-170 °C at 12 mmHg
Melting Point	43-44 °C
Yield	Not explicitly stated in summary documents

Logical Workflow of the First Synthesis

The synthesis of **undecane-1,4-diol** by Chuit, Boesiger, and Malet followed a clear and logical progression from the starting keto-ester to the final diol product. This workflow is representative of the synthetic strategies employed in the early 20th century for the preparation of alcohols from esters.





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